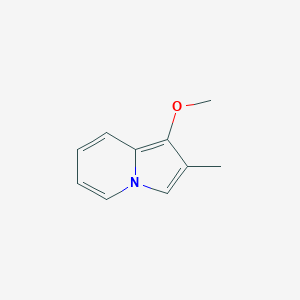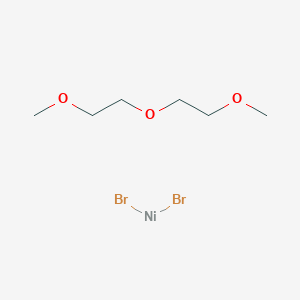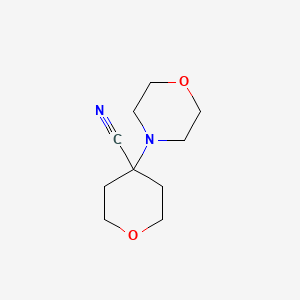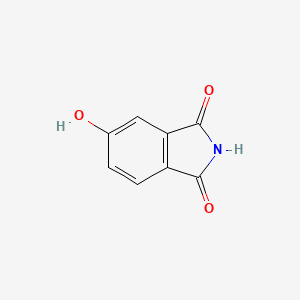
Methyl 4-cyano-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 937-18-8 and a molecular weight of 150.14 . It has the IUPAC name “methyl 4-cyano-1H-pyrrole-2-carboxylate” and the InChI code "1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3" .
Synthesis Analysis
There are several synthetic routes for pyrrole derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . A simple enzymatic approach (Novozym 435) for transesterification to synthesize pyrrole esters has been reported .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyano-1H-pyrrole-2-carboxylate” can be represented by the linear formula: C7H6N2O2 . The InChI code is “1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3” and the InChI key is "KLLCRUMWQRYULP-UHFFFAOYSA-N" .
Physical And Chemical Properties Analysis
“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 250.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its molar refractivity is 37.3±0.3 cm3, and it has a molar volume of 121.9±3.0 cm3 .
Applications De Recherche Scientifique
Pharmaceutical Drug Synthesis
Methyl 4-cyano-1H-pyrrole-2-carboxylate: is a valuable intermediate in the synthesis of various pharmaceutical drugs. Its pyrrole core is a common motif in many biologically active compounds, including antipsychotics, β-adrenergic antagonists, and anxiolytics . The cyano and ester functional groups present in this compound offer versatile reactivity that can be utilized to create complex drug molecules.
Anticancer Agents
The pyrrole ring system, which is part of Methyl 4-cyano-1H-pyrrole-2-carboxylate , is known to be effective in anticancer drugs. It has been used to develop compounds that show activity against various cancers such as leukemia, lymphoma, and myelofibrosis .
Antimicrobial and Antifungal Applications
This compound can be used to generate pyrrole derivatives that act as antimicrobial and antifungal agents. The structure allows for the incorporation of additional pharmacophores that can enhance these properties .
Antiviral Research
Pyrrole derivatives, including those derived from Methyl 4-cyano-1H-pyrrole-2-carboxylate , have shown potential as antiviral agents. They are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases .
Agricultural Chemicals
In agriculture, pyrrole derivatives are used to create fungicides and pesticides. The structural versatility of Methyl 4-cyano-1H-pyrrole-2-carboxylate allows for the synthesis of compounds that can protect crops from various fungal and pest attacks .
Computational Chemistry
In computational chemistry, Methyl 4-cyano-1H-pyrrole-2-carboxylate is used to model interactions with biological targets. Programs such as Amber and GROMACS use this compound to produce simulations that can predict the behavior of new drugs .
Safety And Hazards
“Methyl 4-cyano-1H-pyrrole-2-carboxylate” is associated with several hazard statements, including H302, H312, H319, and H335 . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas . It is recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
methyl 4-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCRUMWQRYULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450749 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyano-1H-pyrrole-2-carboxylate | |
CAS RN |
937-18-8 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



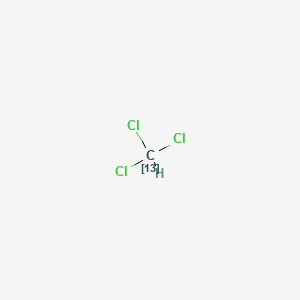


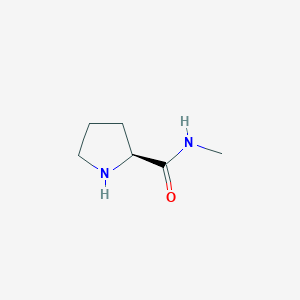
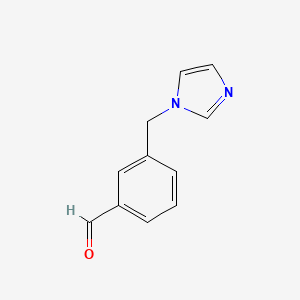
![2-Chlorothieno[2,3-c]pyridine](/img/structure/B1600125.png)

